N-(4-bromophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide
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Overview
Description
“N-(4-bromophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The compound also has a bromophenyl group and a pyridinyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a thiazole ring at its core, with the bromophenyl and pyridinyl groups attached. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Thiazoles are known to participate in a variety of chemical reactions. Similarly, bromophenyl and pyridinyl groups can also undergo various transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Synthesis and Derivative Development
N-(4-bromophenyl)-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide serves as a starting point for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry. For instance, it has been utilized in the synthesis of thio-substituted ethyl nicotinate derivatives, leading to the development of thieno[2,3-b]pyridines and pyridothienopyrimidines with antimicrobial activities. This synthesis pathway illustrates the compound's versatility in generating new molecules with potential therapeutic benefits (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Anticancer and Antibacterial Activities
New derivatives synthesized from this compound have shown promising anticancer and antibacterial activities. By modifying the core structure, researchers have developed compounds that exhibit significant inhibitory effects against various cancer cell lines and bacteria. This suggests the compound's potential as a scaffold for the development of novel anticancer and antibacterial agents (Atta & Abdel‐Latif, 2021).
Corrosion Inhibition
Beyond its applications in medicinal chemistry, this compound and its derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. Studies have demonstrated that these compounds can effectively protect metal surfaces from corrosion, offering a novel approach to enhancing the durability of metals in industrial applications (Chaitra, Mohana, & Tandon, 2016).
Antiprotozoal and Antitumor Potential
The structural modification of this compound has led to the discovery of novel compounds with significant antiprotozoal and antitumor activities. These findings highlight the compound's potential as a key precursor in the development of new therapeutic agents targeting infectious diseases and cancer (Ismail et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-bromophenyl)-2-pyridin-4-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-11-1-3-12(4-2-11)18-14(20)13-9-21-15(19-13)10-5-7-17-8-6-10/h1-9H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGPUBGVWVFUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC(=N2)C3=CC=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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